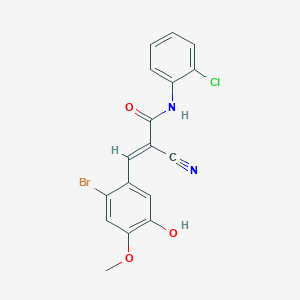
1-(3,4-diméthylphényl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform simple molecules into the desired complex molecule. The synthesis often involves the formation of new carbon-carbon bonds, introduction of functional groups, and the selective protection and deprotection of functional groups .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between atoms .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This can involve studying the mechanism of the reaction, the rate of the reaction, and the products of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through a variety of experimental techniques .Applications De Recherche Scientifique
- DMPA a été étudiée pour sa réduction énantiosélective à l'aide d'approches vertes. Des chercheurs ont utilisé la levure Saccharomyces cerevisiae comme biocatalyseur et des solvants eutectiques profonds naturels (NADES) comme solvants alternatifs .
Réduction asymétrique verte des dérivés de l'acétophénone
Blocs de construction chiraux pour la synthèse de médicaments
Mécanisme D'action
Target of Action
The compound 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as Eltrombopag, primarily targets the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
Eltrombopag acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and activates it, mimicking the action of natural thrombopoietin . This leads to increased proliferation and differentiation of megakaryocytes, the cells that produce platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by Eltrombopag triggers the JAK-STAT signaling pathway . This pathway is involved in cell proliferation and differentiation, leading to an increase in the production of platelets .
Pharmacokinetics
Eltrombopag exhibits a bioavailability of approximately 52% . It undergoes extensive metabolism in the liver, primarily through the CYP1A2 and CYP2C8 enzymes . The elimination half-life of Eltrombopag is between 21 to 35 hours . It is excreted via feces (59%) and urine (31%) .
Result of Action
The primary result of Eltrombopag’s action is an increase in platelet counts . This makes it useful in treating conditions characterized by low platelet counts, such as chronic immune thrombocytopenia and severe aplastic anemia .
Action Environment
The action of Eltrombopag can be influenced by various environmental factors. For instance, its degradation rate is observed when the drug is refrigerated (4 °C) for 19 days or frozen (− 20 °C) for 101 days . This suggests that the storage conditions can significantly impact the stability and efficacy of the compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZEDQLNSSSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CNC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
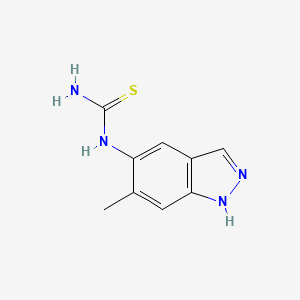
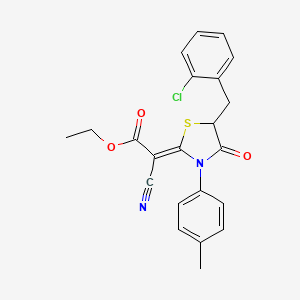
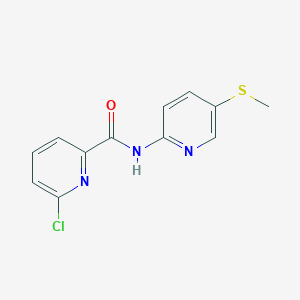
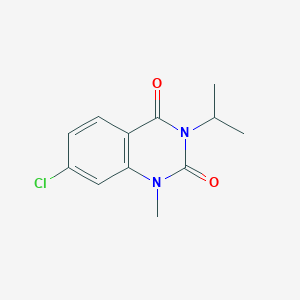
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
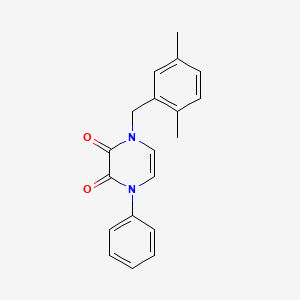
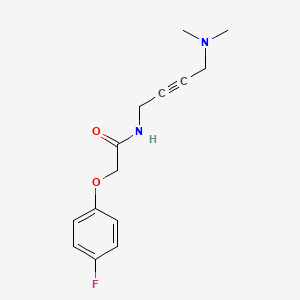

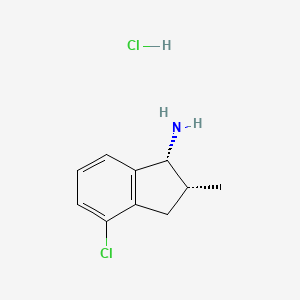
amino}acetamide](/img/structure/B2375812.png)

